(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
Description
(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an acrylate ester featuring a cyano group at the α-position, an isopropyl ester moiety, and a furan ring substituted with a 4-nitrophenyl group at the 5-position.
Properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZWGVKZDOLOD-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the acrylate ester and the cyano group. Key reagents often include isopropyl alcohol, cyanoacetic acid, and 4-nitrobenzaldehyde. Reaction conditions may involve the use of catalysts such as piperidine and solvents like ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial. Industrial methods also emphasize the importance of purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution at the cyano group can produce various amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrophenyl and cyano groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its reactive functional groups
Mechanism of Action
The mechanism by which (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with two related compounds:
Photophysical Properties
- UV Absorption: Analog 2 exhibits λmax at 339 nm with broad absorption from 300–400 nm, attributed to the cyanoacrylate-furan conjugation . The target compound’s 4-nitrophenyl group is expected to red-shift λmax further due to extended π-conjugation and enhanced electron withdrawal, though experimental confirmation is needed. Analog 1, lacking the cyano and ester groups, may show weaker absorption in the UVB range (290–320 nm) due to reduced electron-deficient character .
- Solubility and Compatibility: The isopropyl ester in the target compound likely improves solubility in non-polar matrices compared to Analog 1’s carboxylic acid. However, Analog 2’s 2-ethylhexyl ester offers superior lipophilicity for sunscreen formulations . The nitro group in the target compound may reduce compatibility with polar solvents relative to Analog 2.
Biological Activity
(E)-Isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacrylate intermediates. The process generally follows a cyclocondensation mechanism that yields the desired product in moderate to high yields.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on specific enzymes.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group and the cyano moiety contributes to the compound's ability to induce apoptosis in cancer cells.
- Case Studies :
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Some studies have reported that related compounds exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's disease .
- Research Findings :
Data Tables
Q & A
Q. How can polymorphism affect its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
